![molecular formula C22H28N4O2 B2914239 N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide CAS No. 763125-30-0](/img/structure/B2914239.png)
N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPAA is a piperazine derivative that can be synthesized using various methods.
Scientific Research Applications
Co-crystallization with Paracetamol
A study described the formation of a paracetamol adduct with morpholine, highlighting the intermolecular interactions and potential applications in understanding drug interactions at the molecular level (Oswald, Motherwell, Parsons, & Pulham, 2002).
Antimicrobial and Anticholinesterase Activities
Research on derivatives similar to N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide revealed their potential in antimicrobial activities, especially against Candida species, and their evaluation for anticholinesterase activities, which is crucial for understanding mechanisms in neurodegenerative diseases (Yurttaş, Özkay, Karaca Gençer, & Acar, 2015).
Antifungal Agents
A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species, showcasing the therapeutic potential of morpholine derivatives in treating fungal infections (Bardiot et al., 2015).
Anticonvulsant Activity
Research into hybrid compounds derived from propanamides and butanamides, incorporating morpholine and phenylpiperazine structures, demonstrated broad spectra of anticonvulsant activity. These findings suggest the potential of such compounds in developing new treatments for epilepsy (Kamiński et al., 2015).
Neuroprotective Effects
A study on pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety highlighted their significant neuroprotective effects against oxidative stress-induced neurotoxicity, indicating potential applications in neurodegenerative disease research (Sameem, Saeedi, Mahdavi, Nadri, Moghadam, Edraki, Khan, & Amini, 2017).
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-22(18-24-10-12-25(13-11-24)20-4-2-1-3-5-20)23-19-6-8-21(9-7-19)26-14-16-28-17-15-26/h1-9H,10-18H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDJNFELCYCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide | |
CAS RN |
763125-30-0 |
Source
|
Record name | N-(4-(4-MORPHOLINYL)PHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.